molecular formula C9H10ClNO4S B3031246 (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester CAS No. 21208-62-8

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester

Cat. No.: B3031246
CAS No.: 21208-62-8
M. Wt: 263.7 g/mol
InChI Key: QIJQSTNYYPTNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a carbamic acid ethyl ester moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester typically involves the reaction of 4-chlorosulfonylphenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:

4-Chlorosulfonylphenyl isocyanate+Ethanol(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester\text{4-Chlorosulfonylphenyl isocyanate} + \text{Ethanol} \rightarrow \text{this compound} 4-Chlorosulfonylphenyl isocyanate+Ethanol→(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the by-products.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.

Scientific Research Applications

(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals, such as dyes and pigments, as well as in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester involves its ability to react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is primarily due to the presence of the electrophilic chlorosulfonyl group, which can undergo nucleophilic substitution reactions. The compound can also interact with biological molecules, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorosulfonyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    (4-Chlorosulfonyl-phenyl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.

    (4-Chlorosulfonyl-phenyl)-carbamic acid butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester.

Uniqueness

The uniqueness of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester lies in its specific reactivity and the stability of the ethyl ester group. This compound offers a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Additionally, the ethyl ester group provides a suitable balance between hydrophobicity and hydrophilicity, which can be advantageous in certain applications, such as drug development and material science.

Properties

IUPAC Name

ethyl N-(4-chlorosulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-7-3-5-8(6-4-7)16(10,13)14/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJQSTNYYPTNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943546
Record name Ethyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21208-62-8
Record name NSC82989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of chlorosulfonic acid (20 ml) at 0° C., was added N-phenylurethane (9.90 g) at such a rate that the temperature did not exceed 20° C. The reaction was then heated at 60° C. for 3 hours, cooled to ambient temperature and poured carefully onto ice. The resultant precipitate was collected by filtration and dried in vacuo to give (4-chlorosulfonyl-phenyl)-carbamic acid ethyl ester (140.50 g) as an off-white solid. LC-MS (METHOD B): RT=3.11 minutes, 284.23 (M+H)+.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.